Fmoc-Nle-OH
Overview
Description
Fmoc-Nle-OH, also known as N-α-Fmoc-Nle-OH, is a derivative of the amino acid norleucine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .
Mechanism of Action
Target of Action
Fmoc-Nle-OH, also known as Fmoc-L-norleucine, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other molecules, which it protects during the synthesis process .
Mode of Action
The Fmoc group in this compound acts as a base-labile protecting group . This means it can be removed by a base, allowing the amine it was protecting to participate in further reactions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
As a protecting group, this compound plays a crucial role in solid-phase peptide synthesis (SPPS) . It protects the amine group during the synthesis process, allowing for the stepwise addition of amino acids to a growing peptide chain . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the final product .
Pharmacokinetics
Its solubility in organic solvents such as methanol, dichloromethane, and dimethyl sulfoxide is crucial for its role in peptide synthesis .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine group during synthesis, this compound allows for the precise control of peptide assembly .
Action Environment
The action of this compound is influenced by the pH of the environment . As a base-labile protecting group, it can be removed under basic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the Fmoc group is removed at the appropriate time . Additionally, the compound is stable at a storage temperature of 2-30°C , indicating that temperature can also influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Fmoc-L-norleucine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during this process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily through the formation of peptide bonds, which are fundamental to the structure and function of proteins.
Cellular Effects
The effects of Fmoc-L-norleucine on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which are essential for various cellular processes. These include cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Fmoc-L-norleucine exerts its effects through its involvement in peptide bond formation . It can bind to biomolecules, participate in enzyme activation or inhibition, and contribute to changes in gene expression through its role in protein synthesis .
Temporal Effects in Laboratory Settings
Over time, the effects of Fmoc-L-norleucine in laboratory settings can change. This is primarily due to the stability and degradation of the compound. The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to its role in protein synthesis.
Metabolic Pathways
Fmoc-L-norleucine is involved in metabolic pathways related to protein synthesis . It interacts with enzymes and cofactors during peptide bond formation. This could also include any effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-Nle-OH typically involves the reaction of norleucine with Fmoc-carbamate under basic conditions. This reaction results in the formation of this compound, which can be purified and used in peptide synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Nle-OH undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The exposed amino group can participate in peptide bond formation with other amino acids or peptide fragments.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
Carbodiimides: Commonly used in peptide coupling reactions to activate carboxyl groups.
Major Products
The major products formed from these reactions include peptides and peptide fragments, which are used in various biochemical and pharmaceutical applications .
Scientific Research Applications
Fmoc-Nle-OH has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Protein Research: The compound is used to study protein structure and function, as well as in genetic engineering research.
Drug Development: This compound serves as a starting material for the design and synthesis of drug candidates.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-leucine: Similar in structure but with a different side chain.
Fmoc-L-isoleucine: Another similar compound with a branched side chain.
Uniqueness
Fmoc-Nle-OH is unique due to its linear side chain, which distinguishes it from other Fmoc-protected amino acids with branched side chains. This linear structure can influence the properties and behavior of the peptides synthesized using this compound .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFCFPNRQDANPN-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426568 | |
Record name | Fmoc-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77284-32-3 | |
Record name | Fmoc-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the critical micelle concentration (CMC) of Fmoc-L-Norleucine and how does it compare to other similar compounds?
A1: While the provided research [] does not determine a specific CMC for Fmoc-L-Norleucine, it highlights that this compound forms a gel at concentrations above 0.2 M. In contrast, the sodium salts of Fmoc-L-valine, Fmoc-L-leucine, and Fmoc-L-isoleucine exhibit CMCs around 0.1 M. This difference in behavior suggests that the longer alkyl side chain in Fmoc-L-norleucine contributes to a stronger tendency for gelation rather than micelle formation compared to its shorter-chain counterparts.
Q2: What structural characteristics of Fmoc-amino acid surfactants were investigated in this research?
A2: The research [] primarily focused on investigating the self-assembly properties of Fmoc-amino acid surfactants using powder X-ray diffraction, which revealed a bilayer structure formation. Additionally, the study explored the chiroptical properties of these surfactants, including optical rotation, electronic circular dichroism, and vibrational circular dichroism. Interestingly, the specific rotation was observed to increase with concentration beyond the CMC, opening up new research avenues exploring the relationship between specific rotation and aggregate size and shape in surfactant solutions.
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